ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the pyrazole ring in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The resulting pyrazole derivative is then reacted with ethyl 4-piperidinecarboxylate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazides: These compounds are also used in the synthesis of heterocyclic compounds and have similar reactivity.
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is unique due to its specific structure, which combines a methoxyphenyl group with a pyrazole ring and a piperidine carboxylate moiety. This unique combination of functional groups may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H23N3O4/c1-3-26-19(24)13-7-9-22(10-8-13)18(23)17-12-16(20-21-17)14-5-4-6-15(11-14)25-2/h4-6,11-13H,3,7-10H2,1-2H3,(H,20,21) |
InChI Key |
SPASMYNDBDRQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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